2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine
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Overview
Description
2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidinyl group and a phenoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine typically involves multiple steps. One common method starts with the preparation of the piperidinyl intermediate, which is then reacted with a phenoxybenzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures maintained around 60°C .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization from absolute ethanol .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl moiety, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. The phenoxybenzyl moiety may interact with biological receptors, while the piperidinyl group can modulate the compound’s binding affinity and selectivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the phenoxybenzyl group.
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine is unique due to its combination of a morpholine ring, a piperidinyl group, and a phenoxybenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C24H32N2O2/c1-19-16-26(17-20(2)27-19)22-11-13-25(14-12-22)18-21-7-6-10-24(15-21)28-23-8-4-3-5-9-23/h3-10,15,19-20,22H,11-14,16-18H2,1-2H3 |
InChI Key |
LMMVZOBRCFQJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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